Methyl 3-dodecylbenzenesulfonate
Description
Contextualization within the Field of Organosulfonate Esters
Methyl 3-dodecylbenzenesulfonate is classified as an organosulfonate ester. Organosulfonates are a class of organic compounds characterized by a functional group with the structure R-SO₂-OR', where 'R' and 'R'' are organic residues. wikipedia.orgchemeurope.com These compounds are esters of sulfonic acids (R-SO₂-OH). The sulfonate group (-SO₃⁻) is the conjugate base of sulfonic acid.
Organosulfonate esters are notable for the properties conferred by the sulfonyl group. The sulfur atom in a sulfonate ester is bonded to two oxygen atoms through double bonds and to another oxygen atom and a carbon atom through single bonds. This structure makes the sulfonate group a good leaving group in nucleophilic substitution reactions, a characteristic leveraged in organic synthesis. youtube.com While some organosulfonates are utilized as reagents, others, particularly those with long hydrocarbon chains like this compound, are primarily recognized for their surfactant properties. ottokemi.comchemicalbook.com
Evolution of Research on Alkylbenzenesulfonate Derivatives
Research into alkylbenzenesulfonate derivatives has evolved significantly over the past several decades, driven largely by their widespread use as surfactants in cleaning products. marketresearchfuture.com Initially, branched-chain alkylbenzene sulfonates (BAS) were common. However, their poor biodegradability led to environmental concerns, such as foam in rivers, prompting a shift in the 1960s to linear alkylbenzene sulfonates (LAS). cosoonchem.com
LAS, including the parent acid of the methyl ester, dodecylbenzenesulfonic acid, are more readily biodegradable. industrialchemicals.gov.auresearchgate.net This transition marked a pivotal moment in the development of environmentally conscious chemical products. Subsequent research has focused on several key areas:
Environmental Fate and Toxicology : Extensive studies have investigated the biodegradation pathways of LAS in various environments, including soil and water. researchgate.netnih.gov Research continues to explore their potential impact on aquatic organisms and the broader ecosystem. who.int
Analytical Methods : The prevalence of LAS in consumer products and the environment necessitated the development of sensitive and accurate analytical techniques for their detection and quantification. env.go.jpresearchgate.netresearchgate.net Methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed. nih.govenv.go.jp
Improving Performance : Ongoing research aims to enhance the performance of LAS-based surfactants, focusing on aspects like their effectiveness in hard water and their compatibility with other detergent ingredients. researchgate.net
This compound, as a specific derivative, serves as a valuable tool in this ongoing research, particularly as a standard for analytical testing. ottokemi.comchemicalbook.com
Fundamental Research Significance and Interdisciplinary Relevance
The primary research significance of this compound lies in its application as a reference standard in analytical and environmental chemistry. ottokemi.comchemicalbook.com Due to its defined structure and purity, it is employed for the determination and quantification of anionic surfactants using methods like the methylene (B1212753) blue active substance (MBAS) assay. ottokemi.comchemicalbook.com
Its interdisciplinary relevance extends to:
Environmental Science : As a representative of the LAS class of compounds, it is used in studies modeling the environmental distribution, persistence, and degradation of these widely used surfactants. nih.govrsc.org
Industrial Chemistry : In the detergent and cleaning industries, it serves as a benchmark for quality control and for the development of new surfactant formulations. merckmillipore.commerckmillipore.com The study of such compounds helps in understanding the structure-property relationships that govern surfactant efficacy.
Toxicology : It can be used in toxicological studies to assess the potential biological effects of LAS compounds on various organisms, contributing to environmental risk assessments.
The compound's well-defined chemical nature makes it an ideal candidate for fundamental studies on the physicochemical behavior of surfactants, including micelle formation and surface tension properties.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 52319-06-9 | merckmillipore.comnih.govsigmaaldrich.com |
| Molecular Formula | C₁₉H₃₂O₃S | merckmillipore.comnih.govsigmaaldrich.com |
| Molecular Weight | 340.5 g/mol | merckmillipore.comnih.gov |
| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.027 g/mL at 20 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.496 | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Dodecylbenzenesulfonic acid methyl ester | merckmillipore.commerckmillipore.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H32O3S |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22-2/h13,15-17H,3-12,14H2,1-2H3 |
InChI Key |
HMJRGUBSKWKEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Dodecylbenzenesulfonate
Direct Esterification Routes to Alkylbenzenesulfonate Esters
The direct esterification of sulfonic acids provides a primary route to obtaining alkylbenzenesulfonate esters like Methyl 3-dodecylbenzenesulfonate. This can be achieved through both catalytic and non-catalytic methods.
Catalytic Strategies for Methyl Ester Formation
Various catalysts can be employed to facilitate the formation of methyl esters from sulfonic acids.
Dialkyl Sulfates with Salts of Sulfonic Acids: The reaction of sulfonic acids with low molecular weight dialkyl sulfates in the presence of a base like pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) is one method for producing alkyl sulfonates. google.com Another approach involves reacting alkyl iodides with sulfonic acids using pyridine as an acid scavenger. google.com
p-Toluenesulfonic Acid (PTSA) and other organo-sulfonic acids: While effective, traditional acid catalysts like sulfuric acid present challenges such as corrosiveness and difficulty in separation. aurak.ac.ae Organo-sulfonic acids like p-toluenesulfonic acid (PTSA) and 4-dodecylbenzenesulfonic acid (DBSA) have emerged as efficient alternatives. mdpi.comresearchgate.net DBSA, in particular, has been shown to be a highly effective catalyst for the esterification of carboxylic acids and alcohols, even at room temperature and under solvent-free conditions. mdpi.comrsc.org The amphiphilic nature of DBSA, possessing both a hydrophilic sulfonic acid group and a hydrophobic alkyl chain, allows it to act as a surfactant, enhancing the reaction rate. researchgate.netgoogle.com In some cases, the combination of DBSA with copper dodecylbenzene (B1670861) sulfonate (CDBS) has been used to catalyze solvent-free esterifications at room temperature. rsc.org
Ionic liquids functionalized with sulfonic acid groups have also been developed as recyclable and efficient catalysts for esterification reactions. cjcatal.commdpi.com These catalysts offer advantages in terms of separation and reuse. mdpi.com
Non-Catalytic Approaches and Optimized Reaction Conditions
While catalytic methods are common, esterification can also be achieved under optimized non-catalytic conditions. However, achieving high yields without a catalyst often requires extreme conditions, such as high concentrations of both the sulfonic acid and the alcohol with minimal water present. acs.org The reaction rate in such cases is primarily dependent on the concentrations of the sulfonate anion and the protonated alcohol. acs.org
Alkylation and Sulfonation Precursors for Dodecylbenzenesulfonate Synthesis
The synthesis of this compound typically begins with the preparation of dodecylbenzene, which is then sulfonated to produce dodecylbenzenesulfonic acid. This acid can subsequently be esterified.
Friedel-Crafts Alkylation in Dodecylbenzene Formation
Dodecylbenzene is synthesized through the Friedel-Crafts alkylation of benzene (B151609). libretexts.org This electrophilic aromatic substitution reaction involves reacting benzene with an alkylating agent, such as 1-dodecene (B91753) or dodecan-1-ol, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) or a Brønsted acid catalyst. libretexts.orgresearchgate.netresearchgate.net
The reaction proceeds through the formation of a carbocation from the alkylating agent, which then attacks the benzene ring. libretexts.org The choice of catalyst and reaction conditions can influence the product distribution and yield. For instance, mesoporous Beta zeolites have been shown to be effective and regenerable catalysts for the liquid-phase alkylation of benzene with 1-dodecene, with Brønsted acid sites being the primary active sites. cityu.edu.hk
A common challenge in Friedel-Crafts alkylation is polyalkylation, where the initial alkylbenzene product, being more nucleophilic than benzene, undergoes further alkylation. libretexts.org This can be controlled by using a large excess of benzene. Another issue is the potential for carbocation rearrangement, which can be minimized by using alkylating agents that form stable carbocations, such as tertiary halides. cerritos.edu
Sulfonation of Alkylbenzenes to Sulfonic Acids
Once dodecylbenzene is obtained, it is sulfonated to produce dodecylbenzenesulfonic acid. This is a crucial step in the production of various surfactants and related chemicals. teamcatalynt.com The sulfonation process is an electrophilic substitution reaction where an electrophile, typically sulfur trioxide (SO₃) or a related species, attacks the benzene ring. alfa-chemistry.com
Common sulfonating agents include:
Sulfur Trioxide (SO₃) Gas: Gaseous SO₃, often diluted with an inert gas like dry air, is a highly reactive sulfonating agent. alfa-chemistry.comgoogle.com This method is fast and generates no water as a byproduct, but the high reactivity of SO₃ can lead to side reactions and the formation of sulfones. alfa-chemistry.com The reaction is very exothermic and requires careful temperature control. google.com In industrial processes, falling film reactors are often used to manage the heat of reaction. google.com The yield of dodecylbenzene sulfonic acid can be very high, with some processes reporting yields of up to 99.78%. researchgate.net
Oleum (B3057394) (Fuming Sulfuric Acid): Oleum, which is a solution of SO₃ in sulfuric acid, is another common sulfonating agent. google.comresearchgate.net The reaction with oleum is typically carried out at temperatures between 35-50°C. google.com While effective, this process generates sulfuric acid as a byproduct. researchgate.net The yield of dodecylbenzenesulfonic acid from the oleum process is generally lower than that from the SO₃ gas process. researchgate.net
Chlorosulfonic Acid (HSO₃Cl): Chlorosulfonic acid can also be used for the sulfonation of alkylbenzenes. stackexchange.com It is a powerful reagent but is also corrosive and hazardous to handle. stackexchange.comyoutube.com At lower temperatures, it can react via the electrophile SO₂Cl⁺. stackexchange.com
The choice of sulfonating agent and reaction conditions can significantly impact the yield and purity of the resulting dodecylbenzenesulfonic acid. For example, controlling the molar ratio of SO₃ to dodecylbenzene and the reaction temperature is critical for maximizing the yield and minimizing byproducts. researchgate.netxdhg.com.cn
Table 1: Comparison of Sulfonation Methods for Dodecylbenzene
| Sulfonating Agent | Typical Reaction Conditions | Yield of Dodecylbenzenesulfonic Acid (DBSA) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| SO₃ Gas | Diluted with inert gas, falling film reactor, controlled temperature (e.g., 56°C) researchgate.net | High (up to 99.78%) researchgate.net | High yield, no water byproduct alfa-chemistry.com | Highly reactive, exothermic, potential for side reactions alfa-chemistry.comgoogle.com |
| Oleum (20%) | 35-50°C, 2 hours google.com | 88-90% google.com | Established technology | Generates sulfuric acid byproduct, lower yield than SO₃ gas google.comresearchgate.net |
| Chlorosulfonic Acid | Lower temperatures stackexchange.com | Variable | Can be used for specific applications | Corrosive and hazardous stackexchange.comyoutube.com |
Derivatization from Related Benzenesulfonic Acid Scaffolds
This compound can also be synthesized through the derivatization of other benzenesulfonic acid scaffolds. For instance, a common laboratory and industrial preparation of methyl benzenesulfonate (B1194179) involves the reaction of benzenesulfonyl chloride with a sodium methoxide (B1231860) solution in methanol (B129727). chemicalbook.com This method can be adapted for the synthesis of methyl dodecylbenzenesulfonate by starting with dodecylbenzenesulfonyl chloride. The reaction is typically carried out at a controlled temperature, followed by neutralization and purification steps. chemicalbook.com This approach offers a way to introduce the methyl ester group after the sulfonyl chloride functionality is already in place on the aromatic ring.
Investigation of Reaction Kinetics and Yield Optimization in Synthetic Processes
Kinetics of Dodecylbenzene Sulfonation:
The sulfonation of dodecylbenzene is a rapid reaction, and its kinetics have been the subject of investigation. The reaction rate is significantly influenced by the concentration of the reactants and the temperature. Studies on the sulfonation of dodecylbenzene with sulfur trioxide have shown that the reaction order with respect to each reactant can be complex. For instance, in some systems, the reaction has been found to be of a fractional order with respect to dodecylbenzene and a higher order with respect to sulfur trioxide.
The reaction temperature is a critical parameter to control. While higher temperatures increase the reaction rate, they can also promote the formation of undesirable byproducts like sulfones, which can impact the purity and properties of the final product. alfa-chemistry.com Therefore, an optimal temperature range must be maintained to ensure a high conversion rate to the sulfonic acid while minimizing side reactions.
Kinetics and Yield Optimization of 3-Dodecylbenzenesulfonic Acid Esterification:
Several factors influence the rate and equilibrium of the esterification reaction:
Temperature: Increasing the reaction temperature generally accelerates the rate of esterification. However, as it is a reversible reaction, the effect on the equilibrium conversion needs to be considered. For the esterification of oleic acid with methanol catalyzed by 4-dodecylbenzenesulfonic acid, an increase in temperature had a positive effect on the reaction rate. researchgate.net
Molar Ratio of Reactants: The ratio of methanol to 3-dodecylbenzenesulfonic acid can significantly impact the yield. Using an excess of methanol can shift the equilibrium towards the formation of the methyl ester, thereby increasing the yield. google.com
Catalyst: While DBSA can auto-catalyze its esterification, the addition of other acid catalysts could potentially enhance the reaction rate. The hydrophobicity of the acid catalyst has been shown to influence the reaction rate in the esterification of oleic acid, with more hydrophobic catalysts leading to faster reactions. researchgate.net
Water Removal: The presence of water, a byproduct of the esterification, can lead to the hydrolysis of the ester back to the sulfonic acid and methanol, thus reducing the yield. researchgate.netpqri.org Therefore, effective removal of water during the reaction, for example, by azeotropic distillation or the use of a dehydrating agent, is a critical aspect of yield optimization. In some patented processes for ester synthesis using DBSA, the reaction is carried out in an inverse microemulsion to manage the water content and achieve high conversion rates. google.com
The following table summarizes the influence of various parameters on the esterification of oleic acid catalyzed by 4-dodecylbenzenesulfonic acid, which provides a relevant model for the self-catalyzed esterification of 3-dodecylbenzenesulfonic acid.
Table 1: Influence of Reaction Parameters on DBSA-Catalyzed Esterification of Oleic Acid with Methanol
| Parameter | Effect on Reaction Rate/Yield | Observations from Analogous Systems |
| Temperature | Increases reaction rate | A positive effect on kinetics was observed. researchgate.net |
| Catalyst Conc. | Increases reaction rate | A higher proportion of catalyst leads to a faster reaction. researchgate.net |
| Methanol Ratio | Can increase yield | Using an excess of alcohol shifts the equilibrium towards the product. google.com |
| Water Content | Decreases reaction rate and yield | Water promotes the reverse hydrolysis reaction. researchgate.netpqri.org |
The optimization of the synthesis of this compound would, therefore, involve a careful balance of these parameters to achieve a high conversion rate and yield while maintaining the purity of the final product.
Reaction Mechanisms and Pathways Involving Methyl 3 Dodecylbenzenesulfonate
Hydrolytic Stability and Degradation Mechanisms of Sulfonate Esters
The hydrolysis of sulfonate esters, such as Methyl 3-dodecylbenzenesulfonate, is a fundamental degradation pathway. This reaction involves the cleavage of the sulfur-oxygen bond (S-OR') and can be catalyzed by either acid or base. The stability of the ester is highly dependent on the pH of the surrounding medium. acs.orgresearchgate.net The general reaction can proceed through multiple mechanisms, including stepwise addition-elimination pathways involving a pentacoordinate intermediate or concerted Sₙ2-like mechanisms. nih.govacs.org
In acidic conditions, the hydrolysis of sulfonate esters is initiated by the protonation of one of the oxygen atoms of the sulfonate group. chemistrysteps.com This protonation makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by a water molecule. chemistrysteps.comacs.org
The mechanism of acid-catalyzed hydrolysis of esters generally follows a sequence of protonation, nucleophilic attack, and elimination. For sulfonate esters, the process begins with the protonation of the ester, which facilitates the attack of water. chemistrysteps.com Studies on related sulfinate esters suggest that protonation likely occurs at the alkoxy oxygen, which favors an Sₙ2-like mechanism. rsc.org This pathway is distinct from mechanisms involving a stable sulfurane intermediate. rsc.org In the case of esters with tertiary alkyl groups, an Sₙ1 mechanism can occur due to the formation of a stable tertiary carbocation. chemistrysteps.com
The hydrolysis of sulfonate esters under basic (alkaline) conditions has been a subject of considerable research and debate. nih.govnih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. The mechanism can be either a concerted, single-transition-state process or a stepwise process involving a pentavalent intermediate. nih.govnih.govrsc.org
Kinetic studies, particularly using Brønsted correlations, have provided deep insights into these mechanisms. A Brønsted plot for the alkaline hydrolysis of a series of aryl benzenesulfonates showed a break at a pKₐ of approximately 8.5. nih.govrsc.org This break suggests a change in the reaction mechanism.
For leaving groups with a pKₐ < 8.5 (good leaving groups), the Brønsted coefficient (βlg) is -0.27. nih.govrsc.org
For leaving groups with a pKₐ > 8.5 (poor leaving groups), the βlg value is -0.97. nih.govrsc.org
This data has been interpreted as evidence for a two-step mechanism where the rate-determining step changes from the breakdown of the intermediate to its formation. nih.govrsc.org The combination of a strong nucleophile and a poor leaving group appears to favor a stepwise process. nih.govrsc.org However, subsequent research that expanded the dataset challenged this interpretation, suggesting a single, concerted pathway with an early transition state where there is little bond cleavage to the leaving group. nih.govacs.org
| Leaving Group pKₐ | Brønsted Coefficient (βlg) | Proposed Mechanism |
| < 8.5 | -0.27 | Concerted or Stepwise (intermediate breakdown is fast) nih.govrsc.org |
| > 8.5 | -0.97 | Stepwise (intermediate formation is rate-determining) nih.govrsc.org |
Transesterification Reactions and Their Mechanistic Elucidation
Transesterification is a process where the alkoxy group (-OR') of an ester is exchanged with the alkoxy group of another alcohol (-OR''). wikipedia.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification : The reaction is initiated by the protonation of the sulfonate ester's carbonyl group, which enhances its electrophilicity. masterorganicchemistry.com An alcohol molecule then acts as a nucleophile, attacking the sulfur atom. This leads to a tetrahedral intermediate, which, after proton transfer and elimination of the original alcohol, yields the new ester. wikipedia.orgmasterorganicchemistry.com The entire process is generally reversible. chemistrysteps.com
Base-Catalyzed Transesterification : Under basic conditions, the alcohol is deprotonated to form a more potent nucleophile, an alkoxide ion. masterorganicchemistry.comyoutube.com This alkoxide attacks the electrophilic sulfur atom of the sulfonate ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the original alkoxy group as an alkoxide and forming the new sulfonate ester. wikipedia.orgyoutube.com
While extensively studied for carboxylic esters, specific mechanistic data for the transesterification of this compound is not widely available. However, the general mechanisms for acid and base catalysis are expected to apply. wikipedia.orgmasterorganicchemistry.com
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of this compound can undergo substitution reactions.
Electrophilic Aromatic Substitution : The sulfonate group (-SO₃CH₃) and the alkyl group (-C₁₂H₂₅) influence the reactivity and orientation of incoming electrophiles. The alkyl group is an activating, ortho-, para-director. libretexts.org Conversely, the sulfonate group is a deactivating, meta-director because it withdraws electron density from the ring through resonance. youtube.com Therefore, electrophilic substitution reactions like nitration, halogenation, or further sulfonation are directed to the positions meta to the sulfonate group and ortho/para to the alkyl group. The synthesis of the parent compound, dodecylbenzene (B1670861), itself involves an electrophilic substitution (alkylation) on a benzene ring. alfa-chemistry.comfucc.com.tw The subsequent sulfonation is also an electrophilic aromatic substitution reaction. alfa-chemistry.comcosoonchem.com
Nucleophilic Aromatic Substitution (SₙAr) : This type of reaction is less common for benzene rings unless they are activated by strong electron-withdrawing groups and have a good leaving group. youtube.comyoutube.com The sulfonate group is a powerful electron-withdrawing group, which can facilitate nucleophilic attack on the ring, particularly at the ortho and para positions relative to it. youtube.com If a good leaving group (like a halogen) were present on the ring, a nucleophile could replace it via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). youtube.com Studies on halobenzenes show that such reactions are feasible and that their efficiency depends on the nature of the leaving group. nih.gov
Alkyl Chain Functionalization Reactions
The dodecyl chain is a long, saturated hydrocarbon chain. It is generally unreactive under mild conditions. However, functionalization can be achieved under more vigorous conditions, typically involving free-radical reactions. For instance, exposure to UV radiation in the presence of ozone can lead to the breakdown of the alkyl chain, forming products like formaldehyde (B43269) and glyoxal. cir-safety.org While specific studies on the functionalization of the alkyl chain within the this compound molecule are limited, reactions typical for long-chain alkanes could potentially occur without disrupting the aromatic sulfonate core.
Computational and Experimental Mechanistic Studies (e.g., transition state analysis)
Computational chemistry has become a vital tool for elucidating the reaction mechanisms of sulfonate ester hydrolysis. nih.govnih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations and density functional theory (DFT) have been employed to study the potential energy surfaces and transition states of these reactions. nih.govnih.gov
Initial computational studies supported the experimental evidence for a stepwise mechanism in the alkaline hydrolysis of aryl benzenesulfonates, identifying a stable pentavalent intermediate. nih.govrsc.org However, more recent and detailed computational work using different theoretical models found no evidence for a thermodynamically stable intermediate for a range of these compounds. nih.govnih.govacs.org These studies suggest that the reaction proceeds through a single, concerted transition state. nih.govacs.org
Analysis of the transition state geometries from these calculations provides further detail. For the alkaline hydrolysis of related sulfate (B86663) diesters, calculations suggest a "loose" transition state with minimal bond formation to the incoming nucleophile and significant bond cleavage to the leaving group already initiated. researchgate.net This is similar to what has been proposed for the hydrolysis of arylsulfonate monoesters. researchgate.net
| Computational Study Finding | Implication for Mechanism | Reference(s) |
| Identification of a pentavalent intermediate | Supports a stepwise, addition-elimination mechanism. | nih.govrsc.org |
| No thermodynamically stable intermediate found | Supports a concerted Sₙ2-like mechanism. | nih.govnih.govacs.org |
| Analysis of transition state geometry | Suggests a loose transition state with little bond formation and significant bond cleavage. | researchgate.net |
The discrepancy between different experimental interpretations and computational results highlights the complexity of these reaction mechanisms and the care required when interpreting such data. nih.govnih.gov
Advanced Spectroscopic and Structural Characterization of Methyl 3 Dodecylbenzenesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon framework of Methyl 3-dodecylbenzenesulfonate.
In the ¹H NMR spectrum, the aromatic protons typically appear as multiplets in the downfield region, while the aliphatic protons of the dodecyl chain and the methyl group of the ester show distinct signals in the upfield region. For instance, in a related compound, methyl 3-methylbenzenesulfonate, the aromatic protons appear as multiplets, and the methyl protons of the ester and the methyl group on the benzene (B151609) ring have characteristic singlet signals. rsc.org Similarly, for this compound, the aromatic protons would be expected in the δ 7.2-8.0 ppm range, the methyl ester protons as a singlet around δ 3.9 ppm, and the long alkyl chain protons from approximately δ 0.8 to 2.7 ppm. rsc.orgresearchgate.net
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. chemicalbook.com The aromatic carbons resonate in the δ 120-150 ppm region, with the carbon attached to the sulfonate group being the most deshielded. The methyl ester carbon appears around δ 52-53 ppm. rsc.org The carbons of the dodecyl chain exhibit a series of signals in the upfield region, typically between δ 14 and 35 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2 - 8.0 (m) | 125.0 - 135.0 |
| Aromatic C-SO₃ | - | ~145.0 |
| Aromatic C-Alkyl | - | ~140.0 |
| SO₃-CH₃ | ~3.9 (s) | ~52.5 |
| Ar-CH₂- | ~2.7 (t) | ~35.0 |
| -(CH₂)₁₀- | 1.2 - 1.6 (m) | 22.0 - 32.0 |
| -CH₃ (Alkyl) | ~0.9 (t) | ~14.0 |
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. researchgate.netnih.gov The exact mass of this compound (C₁₉H₃₂O₃S) is calculated to be 340.2072. nih.gov HRMS analysis of this compound would be expected to yield a measured mass very close to this theoretical value, confirming its molecular formula. researchgate.net
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. nih.govuio.nonih.gov This technique is crucial for determining the structure of a molecule by analyzing its fragmentation patterns. youtube.com
For this compound, common fragmentation pathways would involve cleavage of the ester group, the sulfonate group, and fragmentation along the dodecyl chain. libretexts.orgyoutube.com Key fragmentation processes for related alkylbenzenes and sulfonates include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion corresponding to the dodecylbenzenesulfonyl cation.
Loss of the methyl group (-CH₃): Cleavage of the methyl group from the ester would also be a possible fragmentation.
Cleavage of the S-O bond: This could lead to the formation of a dodecylbenzene (B1670861) radical cation.
Fragmentation of the alkyl chain: The long dodecyl chain can undergo characteristic fragmentation, typically involving the loss of successive CₙH₂ₙ+₁ units, leading to a series of peaks separated by 14 Da (for CH₂). core.ac.uk
McLafferty rearrangement: In molecules with sufficiently long alkyl chains, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule. libretexts.org
Table 2: Plausible MS/MS Fragmentation Ions for this compound
| Precursor Ion (m/z) | Fragmentation Process | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 341 [M+H]⁺ | Loss of methanol (B129727) | 309 | 32 |
| 341 [M+H]⁺ | Loss of methoxy radical | 310 | 31 |
| 341 [M+H]⁺ | Cleavage at benzylic position | 185 | 156 |
| 341 [M+H]⁺ | Loss of dodecene (McLafferty) | 173 | 168 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scispace.comazom.com
The IR spectrum of this compound would show characteristic absorption bands for the sulfonate group, the aromatic ring, and the alkyl chain. researchgate.netsigmaaldrich.com
S=O stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonate group are expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.netresearchgate.net
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the dodecyl and methyl groups are observed just below 3000 cm⁻¹. researchgate.net
C=C stretching: Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net
S-O-C stretching: The stretching vibration of the S-O-C linkage would also be present.
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netarxiv.org The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric S=O stretch is also typically Raman active.
Table 3: Characteristic IR and Raman Bands for this compound Positions are approximate and can vary based on the specific molecular environment.
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Alkyl C-H | Stretching | 2850-2960 | 2850-2960 |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |
| Sulfonate S=O | Asymmetric Stretching | ~1350 | Weak |
| Sulfonate S=O | Symmetric Stretching | ~1175 | Strong |
| S-O-C | Stretching | ~1000 | Moderate |
Correlation of Vibrational Modes with Molecular Structure
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the specific bonds and functional groups within a molecule. For compounds like this compound, the resulting spectra are a composite of vibrations from the alkyl chain, the benzene ring, and the sulfonate group. While specific spectral data for this compound is not extensively published, analysis of closely related dodecylbenzene sulfonate compounds provides a strong basis for interpretation. researchgate.net
The key vibrational modes can be assigned as follows:
Alkyl Chain Vibrations: The long dodecyl chain gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH2-) groups are typically observed in the 2920-2930 cm⁻¹ and 2850-2860 cm⁻¹ regions, respectively. The methyl (-CH3) group at the end of the alkyl chain also exhibits distinct stretching and bending modes. researchgate.net
Aromatic Ring Vibrations: The benzene ring has several characteristic vibrations. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are also prominent and their position can be indicative of the substitution pattern on the benzene ring.
Sulfonate Group Vibrations: The sulfonate group (-SO3-) is a strong absorber in the infrared spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and are expected to be found around 1184 cm⁻¹ (asymmetric) and 1027 cm⁻¹ (symmetric). researchgate.net The S-O stretching vibration would also be present.
Ester Group Vibrations: The methyl ester functionality introduces a C-O stretching vibration and additional C-H vibrations from the methyl group.
The following table summarizes the expected major vibrational bands for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |
| C-H Stretch (Alkyl) | 2850 - 2960 | Infrared, Raman |
| C=C Stretch (Aromatic) | 1450 - 1600 | Infrared, Raman |
| S=O Asymmetric Stretch | ~1184 | Infrared |
| S=O Symmetric Stretch | ~1027 | Infrared |
| C-H Bend (Alkyl) | 1375 - 1470 | Infrared |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Infrared |
This data is inferred from studies on dodecylbenzene sulfonate and may vary slightly for the specific methyl ester.
Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. researchgate.net The aromatic ring vibrations and the C-S bond vibration are often more prominent in the Raman spectrum.
Electronic Absorption Spectroscopy (UV-Vis) for Aromatic Chromophore Analysis
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving chromophores. youtube.com In this compound, the benzene ring acts as the primary chromophore. The π-electron system of the benzene ring absorbs ultraviolet radiation, leading to characteristic absorption bands.
For dodecylbenzenesulfonate (DBS), the conjugated double bond system of the benzene ring is readily identifiable by UV-Vis spectroscopy. js-soilphysics.com Studies on sodium dodecylbenzene sulfonate (SDBS) have shown a distinct absorption peak at approximately 223 nm. nih.gov This absorption is attributed to the π → π* electronic transitions within the benzene ring. The position and intensity of this peak can be influenced by the solvent environment and the presence of other substances. js-soilphysics.comresearchgate.net
The analysis of this compound is expected to yield a similar UV-Vis spectrum, as the fundamental aromatic chromophore remains the same. The primary absorbance maximum is anticipated to be in the range of 220-230 nm. A secondary, weaker absorption band, often referred to as the 'benzenoid' band, may also be observed at higher wavelengths, typically around 260-270 nm. This band arises from symmetry-forbidden transitions in the benzene ring that become weakly allowed due to the substitution.
The following table outlines the expected UV-Vis absorption data for this compound.
| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| π → π* | ~223 nm | High |
| Benzenoid Band | ~260 - 270 nm | Low |
This data is based on the analysis of related dodecylbenzenesulfonate compounds. js-soilphysics.comnih.gov
X-ray Diffraction Studies on Crystalline Forms (if applicable)
X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. However, the application of single-crystal XRD to this compound is likely challenging. Commercial linear alkylbenzene sulfonates are typically complex mixtures of isomers, with the dodecyl chain attached at different positions on the benzene ring (e.g., 2-phenyl, 3-phenyl, etc.). wikipedia.org This isomeric complexity, coupled with the long, flexible alkyl chain, generally prevents the formation of well-ordered single crystals suitable for XRD analysis.
Furthermore, many long-chain alkylbenzene sulfonates are liquids or waxy solids at room temperature. sigmaaldrich.comsigmaaldrich.com While techniques like small-angle X-ray scattering (SAXS) have been used to study the liquid crystalline phases of sodium linear alkylbenzene sulfonate in detergent powders, this provides information on the mesoscopic ordering rather than the precise atomic coordinates of a single crystalline form. whiterose.ac.uk
Therefore, it is unlikely that detailed crystallographic data, such as unit cell parameters and atomic positions, are available for this compound. The substance is more likely to exist as an amorphous solid or a liquid, precluding analysis by single-crystal X-ray diffraction.
Computational and Theoretical Investigations of Methyl 3 Dodecylbenzenesulfonate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-dodecylbenzenesulfonate, DFT calculations offer a detailed understanding of its fundamental properties.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. While specific DFT studies on this compound are not abundant in publicly available literature, data from closely related molecules like benzenesulfonic acid methyl ester (BSAME) and other alkylbenzene sulfonates provide valuable benchmarks. nih.govnih.govmdpi.com
NMR Chemical Shifts: The predicted ¹³C NMR chemical shifts for a molecule like this compound are influenced by the electronic environment of each carbon atom. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can be used to calculate these shifts. mdpi.com The chemical shifts for the aromatic carbons are particularly sensitive to the position of the alkyl and sulfonate groups. The carbon atom attached to the sulfonate group (C3) is expected to be significantly deshielded. The methyl group of the ester would show a characteristic signal in the upfield region.
Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of this compound can be predicted using DFT calculations. A study on benzenesulfonic acid methyl ester (BSAME) using various DFT methods (LSDA, B3LYP, B3PW91, and MPW1PW91) with the 6-311G(d,p) basis set has provided detailed assignments of vibrational modes. nih.gov Key vibrational frequencies for the sulfonate group include strong asymmetric and symmetric S=O stretching bands. For sulfonates, these are typically observed around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). The S-O stretch appears as several strong bands in the 1000-750 cm⁻¹ region. The presence of the dodecyl chain will introduce numerous C-H stretching and bending vibrations. Aromatic C-H and C-C stretching vibrations are also characteristic features of the spectrum. nih.govmasterorganicchemistry.comresearchgate.net
Table 1: Predicted Vibrational Frequencies for a Representative Methyl Alkylbenzenesulfonate Structure
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 |
| S=O Asymmetric Stretch | ~1350 |
| S=O Symmetric Stretch | ~1175 |
| Aromatic C=C Stretch | 1600-1450 |
| S-O Stretch | 1000-750 |
| C-H Bend (Aliphatic) | 1470-1370 |
Note: These are generalized ranges based on related compounds. Actual values for this compound would require specific DFT calculations.
Analysis of Molecular Orbitals and Reactivity Descriptors
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the reactivity of a molecule. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and parts of the alkyl chain, while the LUMO is expected to be centered on the electron-withdrawing sulfonate group and the benzene (B151609) ring. mdpi.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. DFT calculations can quantify this gap and other reactivity descriptors. scielo.org.mxnih.govnih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Hardness (η): Measures the resistance to change in the electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.
Local Reactivity Descriptors: These descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, the aromatic ring would be susceptible to electrophilic attack, with the positions ortho and para to the alkyl group being activated (though the meta-directing effect of the sulfonate group complicates this). The sulfonate group itself would be a site for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, particularly in solution or at interfaces.
In an aqueous environment, the hydrophobic dodecyl tail will tend to avoid water, leading to aggregation and micelle formation at sufficient concentrations. MD simulations can model this self-assembly process, providing details on the structure and dynamics of the resulting micelles. The sulfonate headgroup will be oriented towards the water phase, while the alkyl tails form the hydrophobic core of the micelle. The methyl ester group, being less polar than the sulfonate, will reside in the interfacial region.
Quantum Chemical Characterization of Reaction Pathways and Transition States
Quantum chemical methods, particularly DFT, are employed to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states.
For this compound, two key reaction pathways are of interest: its formation via sulfonation of dodecylbenzene (B1670861) followed by esterification, and its own subsequent reactions.
Sulfonation of Dodecylbenzene: The sulfonation of an aromatic compound like dodecylbenzene is a classic electrophilic aromatic substitution reaction. researchgate.net DFT studies on the sulfonation of benzene have shown that the reaction can proceed through different mechanisms, with the involvement of one or two sulfur trioxide (SO₃) molecules. The presence of the long alkyl chain in dodecylbenzene will influence the regioselectivity of the sulfonation, leading to a mixture of isomers, including the 3-substituted product.
Esterification of 3-Dodecylbenzenesulfonic Acid: The subsequent esterification with methanol (B129727) to form this compound has been studied computationally for the analogous reaction of benzenesulfonic acid with methanol. nih.gov DFT calculations have explored several possible mechanisms, including Sₙ1 and Sₙ2 pathways. The results suggest that a pathway involving a sulfonylium cation intermediate (Sₙ1-like) has a relatively low activation barrier.
Table 2: Calculated Activation Barriers for the Esterification of Benzenesulfonic Acid with Methanol (Representative Model)
| Reaction Pathway | Activation Barrier (kJ/mol) in Solution |
| Sₙ1-like (via sulfonylium cation) | ~25 |
| Sₙ2-like (protonated methanol) | Moderate Barrier |
| Addition-Elimination (pentacoordinate sulfur) | High Barrier (disfavored) |
Source: Adapted from DFT studies on the esterification of benzenesulfonic acid.
QSAR (Quantitative Structure-Activity Relationship) Studies (excluding biological activity/toxicity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with a specific property. While many QSAR studies on surfactants focus on biological activity, models have also been developed to predict physicochemical properties.
For surfactants like this compound, QSAR models can predict properties crucial for their application, such as critical micelle concentration (CMC) and surface tension. These models typically use a variety of molecular descriptors that encode structural, topological, and electronic features of the molecule.
A study on a large dataset of anionic surfactants developed QSPR (Quantitative Structure-Property Relationship) models for predicting the logarithm of the CMC. nih.govscielo.org.mx The most influential descriptors were found to be related to the hydrophobic fragments of the molecules (represented by topological and geometrical descriptors) and the hydrophilic headgroup (represented by constitutional, geometrical, and charge-related descriptors). scielo.org.mx
Another area of QSAR application is the prediction of surface tension. Models have been developed that relate the surface tension of surfactants to descriptors like the Kier & Hall index (a topological descriptor) and the heat of formation (a quantum chemical descriptor). nih.gov These models can be used to estimate the surface activity of new surfactant molecules like this compound without the need for experimental measurements.
It is important to note that the predictive power of QSAR models is dependent on the diversity and quality of the training data set. Therefore, the application of existing models to this compound should be done with an understanding of the model's applicability domain.
Applications of Methyl 3 Dodecylbenzenesulfonate in Advanced Chemical Systems
Role as a Reference Standard in Analytical Chemistry
The precision required in analytical chemistry necessitates the use of highly pure and stable reference standards for the calibration of instruments and the validation of methods. Methyl 3-dodecylbenzenesulfonate serves this purpose, particularly in the environmental and commercial analysis of surfactants.
This compound may be employed as a reference standard for the determination of anionic surfactants using the Methylene (B1212753) Blue Active Substance (MBAS) method. sigmaaldrich.com The MBAS assay is a widely used colorimetric analysis technique for quantifying the total concentration of anionic surfactants in water samples like drinking water, river water, and wastewater. nih.govnemi.govwikipedia.orgusgs.gov Anionic surfactants are a major class of compounds used in detergents and cleaning agents. nih.gov
The principle of the MBAS method involves the formation of an ion pair between the anionic surfactant (the Methylene Blue Active Substance) and a cationic dye, methylene blue. nemi.govwikipedia.org This ion pair is then extracted from the aqueous phase into an immiscible organic solvent, typically chloroform (B151607). nih.govnemi.gov The intensity of the blue color in the organic phase, which is measured by a spectrophotometer at a wavelength of approximately 652 nm, is directly proportional to the concentration of anionic surfactants in the sample. nih.govnih.gov
The standard procedure involves several key steps:
Acidification of the water sample. wikipedia.org
Addition of an acidic methylene blue solution. usgs.gov
Extraction of the formed ion-pair complex with chloroform. nih.govnemi.gov
A back-washing step to remove interferences. usgs.gov
Spectrophotometric measurement of the absorbance of the chloroform phase. nih.gov
Given that the MBAS method measures a collective group of substances rather than a single compound, using a well-defined standard like this compound is crucial for accurate quantification. nemi.govwikipedia.org It allows for the creation of a calibration curve against which unknown samples can be compared, ensuring the reliability and consistency of the results. researchgate.net
Table 1: Key Parameters of the Methylene Blue Active Substance (MBAS) Method
| Parameter | Description | Reference |
| Analyte | Methylene Blue Active Substances (anionic surfactants) | wikipedia.org |
| Principle | Ion pair formation between anionic surfactant and methylene blue cation | nemi.gov |
| Reagents | Methylene blue, Chloroform, Sulfuric Acid | nih.govusgs.gov |
| Extraction Solvent | Chloroform (CHCl₃) | nemi.govnih.gov |
| Detection Method | Spectrophotometry | usgs.gov |
| Wavelength (λmax) | ~652 nm | nih.govnemi.gov |
| Application | Determination of anionic surfactants in water and wastewater | nih.govusgs.gov |
As an analytical standard, this compound is suitable for use in various analytical techniques, including chromatography. While detailed research findings specifically documenting its use for the calibration of chromatographic systems are not extensively detailed in the provided sources, its high purity, as indicated by suppliers for analytical testing purposes, makes it a candidate for such applications. merckmillipore.comsigmaaldrich.comsigmaaldrich.com In techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), reference standards are essential for determining retention times and for creating concentration-response curves for quantitative analysis. The defined structure and molecular weight of this compound (340.52 g/mol ) provide a reliable basis for such calibrations. sigmaaldrich.comsigmaaldrich.com
Function as a Synthetic Intermediate or Precursor for Novel Compounds
The molecular architecture of this compound makes it a valuable starting material or intermediate in the synthesis of more complex molecules and materials. Its structure can be strategically modified to build new functionalities.
The broader class of dodecylbenzene (B1670861) sulfonates is actively researched in polymer science. For instance, sodium dodecylbenzene sulfonate (SDBS) has been studied for its interaction with polymers like polyacrylamide in applications such as enhanced oil recovery. researchgate.net In these systems, the surfactant influences the rheological properties and interfacial tension of the polymer solution. researchgate.netbohrium.com
Furthermore, the benzene (B151609) ring of SDBS can be functionalized, demonstrating its utility as a building block. In one study, SDBS was reacted with formaldehyde (B43269) to introduce hydroxymethyl groups onto the aromatic ring, creating new multifunctional surfactants with altered properties, such as improved thermal stability and enhanced ability to reduce oil-water interfacial tension. mdpi.com This highlights the potential of the dodecylbenzene sulfonate skeleton as a platform for creating tailored materials. This compound can be envisioned as a similar building block, potentially offering different reactivity or solubility in organic media compared to its sodium salt counterpart, making it suitable for polymer modification or the synthesis of specialized monomers.
Dodecylbenzene sulfonates can serve as precursors for a variety of organic transformations. The synthesis of dodecylbenzene sulfonate itself typically starts with the alkylation of benzene with dodecene, followed by sulfonation. wikipedia.org The resulting sulfonic acid is a versatile intermediate. alfa-chemistry.com
This sulfonic acid or its salts can be used to produce other metallic sulfonate salts. For example, Copper (II) dodecylbenzene sulfonate has been synthesized from sodium dodecylbenzene sulfonate via an ion exchange process followed by reaction with copper hydroxide (B78521). prepchem.com This demonstrates the role of the dodecylbenzene sulfonate anion as a precursor to new organometallic compounds. This compound could similarly act as a precursor. Through hydrolysis, it can yield the corresponding dodecylbenzenesulfonic acid, or it could potentially undergo transesterification or other reactions at the ester group to generate a range of functionalized derivatives for advanced applications.
Catalytic Activity in Organic Reactions
The sulfonic acid group and its derivatives are known to possess catalytic properties, particularly in acid-catalyzed reactions. While this compound itself is an ester, it is closely related to catalytically active species.
The parent compound, dodecylbenzenesulfonic acid, is a strong acid and an effective catalyst. Aromatic sulfonic acids are used to catalyze crosslinking reactions between hexamethoxymethylmelamine (HMMM) and acrylic polyols in coatings, which require a strong acid to proceed at lower temperatures. paint.org Similarly, sodium dodecylbenzene sulfonate has been shown to act as an efficient catalyst for Knoevenagel-Michael tandem reactions in aqueous media, where it forms colloidal aggregates that promote the reaction. researchgate.net
Furthermore, metal complexes derived from dodecylbenzene sulfonate show potential for novel applications. An iron (III) complex with sodium dodecylbenzene sulfonate has been synthesized and characterized, revealing an octahedral geometry with interesting magnetic properties. ajol.info Such metal complexes often exhibit catalytic activity. While direct catalytic applications of this compound are not prominently documented, its hydrolysis would yield the highly active dodecylbenzenesulfonic acid. This suggests its potential use as a catalyst precursor that can be activated in situ. Zirconium-based solid acid catalysts are also effective for the synthesis of methyl esters, including methyl benzoates, indicating the relevance of this chemical class in catalysis. mdpi.com
Organocatalytic Roles of Related Sulfonates
The direct role of sulfonate esters like this compound as organocatalysts—where the molecule itself acts as the catalytic agent to accelerate a reaction—is not a prominent area of research. nih.govnih.gov Instead, the primary significance of sulfonate esters in organic synthesis, including many catalyzed reactions, lies in their function as excellent leaving groups. youtube.comyoutube.com
An alcohol's hydroxyl (-OH) group is a poor leaving group, making direct substitution or elimination reactions difficult. youtube.com Conversion of the alcohol to a sulfonate ester, such as a tosylate, mesylate, or in this context, a dodecylbenzenesulfonate, transforms the hydroxyl group into a sulfonate group (-OSO₂R). This group is a very weak base and highly stable due to resonance, making it an excellent leaving group that readily departs during nucleophilic substitution (Sɴ2) or elimination reactions. youtube.comyoutube.com
This "activation" of alcohols is crucial for many synthetic pathways. youtube.com While a catalyst (e.g., a Lewis base like pyridine) is often used to facilitate the formation of the sulfonate ester from the alcohol and a sulfonyl chloride, the sulfonate ester itself is a reactant intermediate, not the catalyst of the subsequent substitution or elimination step. youtube.com Research into organocatalytic N-H insertion reactions of related sulfur-containing compounds, such as α-carbonyl sulfoxonium ylides, has utilized chiral phosphoric acid as the organocatalyst, further highlighting that the sulfonate-type molecule is the substrate rather than the catalyst. nih.govnih.gov
As an Additive or Ligand in Metal-Catalyzed Systems
While not a catalyst in its own right, this compound and related alkylbenzene sulfonates can play important roles as additives or ligands in metal-catalyzed systems. Transition metal alkyl complexes, which feature a bond between a transition metal and an alkyl group, are fundamental in catalysis. wikipedia.org The ligands surrounding the metal center are critical as they can tune the catalyst's reactivity, selectivity, and stability. wikipedia.org
In this context, sulfonates can act as additives that modify the properties of the system. For instance, research has shown that linear alkylbenzene sulfonate (LAS) can act as a corrosion inhibitor for various metals in acidic solutions, a property relevant to industrial processes where metal catalysts or equipment are used. researchgate.net
Furthermore, the sulfonate group itself has been intentionally incorporated into complex ligands to improve the performance of metal catalysts. Studies have demonstrated that including sulfonate groups in the ligands of ruthenium-based water oxidation catalysts enhances their electrochemical activity and durability in neutral pH conditions. The sulfonate functionality can also improve the solubility of the catalyst complex.
In the realm of materials science, which overlaps with catalysis, sulfonate-containing organic molecules are used as additives to control the properties of materials produced via metal-based processes. For example, in the production of electrolytic copper foils, various sulfonate-containing organic additives are used as "brighteners." They selectively adsorb onto the growing crystal faces of the copper, refining the grain structure and leading to a smoother, more desirable surface finish.
Applications in Surfactant Chemistry Research
The academic study of surfactants like this compound focuses on their fundamental physicochemical properties, which drive their ability to modify the interface between different phases (e.g., oil and water).
Self-Assembly and Supramolecular Structures
A defining characteristic of surfactant molecules like dodecylbenzenesulfonates is their amphiphilic nature, possessing both a hydrophilic (water-loving) head (the sulfonate group) and a hydrophobic (water-fearing) tail (the dodecylbenzene group). wikipedia.orgcymitquimica.com In aqueous solutions, once the concentration reaches a certain point known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into organized structures called micelles. cymitquimica.comindustrialchemicals.gov.au In a micelle, the hydrophobic tails cluster together to form a core that is shielded from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding water. cymitquimica.com
Recent research has explored more complex supramolecular structures. For example, studies on positional isomers of sodium dodecylbenzenesulfonate (SDBS) mixed with certain ionic liquids have shown the spontaneous formation of vesicles. nih.gov Vesicles are similar to micelles but enclose a small amount of the aqueous solvent within their core. These studies have even produced densely packed, onion-like multilamellar vesicles with more than a dozen layers. nih.gov The specific structure of the alkyl chain—whether it is linear or branched—has a significant impact on the resulting self-assembled structure. nih.gov
The nature of solutes in the solution can also influence the structure of the micelles. Molecular dynamics simulations have shown that when dodecylbenzenesulfonate (DBS) micelles are in the presence of different hydrocarbons, their structure changes. mdpi.comnih.gov For instance, benzene molecules can move freely within the micelle, whereas dodecane (B42187) is confined to the core. nih.gov The presence of benzene leads to a larger area per head group at the micelle's interface, creating a more loosely packed structure compared to when dodecane is present. mdpi.com
Table 1: Influence of Solute on Dodecylbenzenesulfonate (DBS) Micelle Characteristics
| Micelle System | Area per Head Group | Packing | Solute Location | Aggregation Number |
|---|---|---|---|---|
| DBS/Dodecane | Smaller | Compact | Confined to core | Higher |
| DBS/Benzene | Larger | Loosely packed | Free movement within micelle | Lower |
This table is a qualitative summary based on findings from molecular dynamics simulations. mdpi.comnih.gov
Interfacial Phenomena and Wettability Studies
The behavior of this compound and its relatives at interfaces is a key area of academic research. These surfactants are known to significantly lower the interfacial tension between oil and water, which is a measure of the energy required to increase the area of the interface between them. researchgate.net
Wettability, or the ability of a liquid to maintain contact with a solid surface, can be intentionally modified by the adsorption of surfactants. doi.org This is crucial in applications ranging from mineral flotation to enhanced oil recovery. doi.org Studies have examined how dodecyl-based surfactants with different head groups alter the wettability of lignite (B1179625) (a type of coal). doi.org The adsorption of these surfactants can change the lignite surface from hydrophilic to hydrophobic (or vice versa), which can be explained by the structure of the adsorbed surfactant layer. doi.org At low concentrations, a monolayer may form with the hydrophobic tails pointing outwards, making the surface less water-wet. At higher concentrations, a second layer can form with the hydrophilic heads pointing out, reversing the wettability again. doi.org
Research on di-substituted alkylbenzene sulfonates at kerosene/water interfaces has shown that the adsorbed surfactant layers can exhibit a high modulus, indicating a strong, tightly arranged film due to interactions between the long alkyl chains. researchgate.net The presence of other active components in the oil phase, such as those found in crude oil, can disrupt this tight packing and reduce the modulus of the interfacial film. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Methyl 3 Dodecylbenzenesulfonate in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of LAS analysis, providing the necessary resolving power to separate individual isomers and homologs from complex mixtures. High-performance liquid chromatography (HPLC) is the most widely adopted technique, as it allows for the analysis of these non-volatile compounds in their intact form. Gas chromatography (GC) can also be employed, but it necessitates a chemical derivatization step to increase the analyte's volatility.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, MS)
HPLC, particularly in a reversed-phase configuration, is the preferred method for the determination of LAS in environmental samples. The separation is typically achieved on C8 or C18 columns, which separate the different LAS isomers and homologs based on their hydrophobicity. To improve peak shape and retention, an ion-pairing agent, such as sodium perchlorate, is often added to the mobile phase, which typically consists of a methanol (B129727)/water or acetonitrile (B52724)/water gradient.
A variety of detectors can be coupled with HPLC for the analysis of methyl 3-dodecylbenzenesulfonate:
UV Detectors: Ultraviolet (UV) detection is a common and cost-effective method. The benzene (B151609) ring in the LAS molecule provides strong UV absorbance, typically monitored around 225 nm. While robust, UV detection can sometimes lack the specificity required for complex matrices where other compounds may co-elute and absorb at the same wavelength.
Fluorescence Detectors (FLD): Fluorescence detection offers higher sensitivity and selectivity compared to UV. The aromatic ring of LAS fluoresces, allowing for detection at lower concentrations with less interference.
Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) is considered the most accurate and definitive method for both qualitative and quantitative analysis of LAS. oup.com MS detectors, particularly with an electrospray ionization (ESI) source, provide structural information, allowing for unambiguous identification of specific isomers like this compound and confirmation of its molecular weight. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, making it the gold standard for trace-level analysis in complex environmental samples.
Table 1: Representative HPLC Conditions for LAS Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Symmetry C8 (150 mm x 4.6 mm, 5 µm) | Acclaim Surfactant Column |
| Mobile Phase | A: MethanolB: 0.075 mol/L Sodium Perchlorate in water | A: AcetonitrileB: Water |
| Gradient | Gradient elution | Gradient elution |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detector | UV at 224 nm | UV at 225 nm |
| Detection Limit | 1.5 ppb (for C10 LAS) to 11.5 ppb (for C13 LAS) mdpi.com | 0.15 mg/kg (in textile matrix) thermofisher.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While less common than HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation of LAS isomers. The primary challenge is the low volatility of sulfonate compounds. To overcome this, a derivatization step is mandatory to convert the non-volatile sulfonate into a more volatile ester.
Common derivatization procedures include:
Esterification: The sulfonate group is converted into a methyl or ethyl ester. Reagents like diazomethane can be used for this purpose, transforming the analyte into its corresponding methyl ester, which is amenable to GC analysis. nih.gov
Desulfonation: In some methods, the sulfonate group is removed entirely, and the resulting alkylbenzene is analyzed. However, this approach leads to a loss of specificity.
Once derivatized, the volatile compounds are separated on a non-polar capillary column, such as a DB-1 or DB-5. The mass spectrometer provides definitive identification of the individual isomers based on their mass spectra and fragmentation patterns. This method is particularly useful for detailed isomer-specific studies. metrohm.com
Table 2: GC-MS Derivatization and Analysis Summary
| Step | Description |
| Analyte | Linear Alkylbenzene Sulfonates (LAS) |
| Challenge | Non-volatile nature of the sulfonate group |
| Solution | Chemical Derivatization |
| Common Agent | Diazomethane (to form methyl esters) nih.gov |
| GC Column | Non-polar capillary (e.g., DB-1, DB-5) thermofisher.com |
| Detection | Mass Spectrometry (MS) for isomer identification |
Ion Chromatography (IC) for Sulfate (B86663) Analysis
Ion Chromatography (IC) is a powerful technique for the analysis of ionic species. While not typically used for the direct analysis of the entire this compound molecule, it is an excellent method for the determination of inorganic sulfate. This can be relevant in studies where the degradation of the sulfonate group is being investigated. A fast ion chromatographic method with suppressed conductivity detection has been developed for the simultaneous determination of various sulfonic acids, including dodecylbenzenesulfonic acid, in water samples. nih.gov The method can effectively separate the target analytes from common interfering anions like chloride and nitrate. nih.gov
Spectrophotometric Methods for Specific Detection (e.g., Methylene (B1212753) Blue Active Substance (MBAS) method)
Spectrophotometric methods provide a simpler and more accessible alternative to chromatography for the quantification of total anionic surfactants. The most widely used technique is the Methylene Blue Active Substance (MBAS) assay. wikipedia.orgnemi.gov
The principle of the MBAS method is based on the formation of an ion pair between the anionic surfactant (the "methylene blue active substance") and a cationic dye, methylene blue. oup.comnih.gov This newly formed complex is insoluble in water but can be extracted into an organic solvent, typically chloroform (B151607). wikipedia.orgnih.gov The intensity of the blue color in the chloroform phase is directly proportional to the concentration of the anionic surfactant in the sample and is measured using a spectrophotometer at a wavelength of approximately 650 nm. nih.gov
While the MBAS method is simple, rapid, and sensitive, its primary drawback is a lack of specificity. nemi.gov It measures the total concentration of all substances that can react with methylene blue, which includes not only all LAS isomers and homologs but also other anionic compounds such as alkyl sulfates and some organic and inorganic anions. oup.comnemi.gov Therefore, it is considered a screening method for total anionic surfactant concentration rather than a specific method for this compound.
Electrochemical Methods for Sensing and Quantification
Electrochemical methods, particularly potentiometry using ion-selective electrodes (ISEs), offer a rapid and cost-effective means for the determination of anionic surfactants. nih.gov These sensors are designed to respond selectively to the target surfactant ions in a solution.
A typical surfactant-selective electrode consists of a membrane containing an ionophore that selectively interacts with the dodecylbenzenesulfonate anion. This interaction generates a potential difference across the membrane that is proportional to the concentration of the analyte. These electrodes are frequently used as endpoint indicators in potentiometric titrations, where an anionic surfactant solution is titrated with a standard solution of a cationic surfactant. metrohm.commetrohm.com This approach can be automated and avoids the use of chlorinated solvents required by the MBAS method. metrohm.com Recent advancements have focused on developing novel ionophores and sensor materials to improve selectivity and lower detection limits. mdpi.comnih.gov
Sample Preparation and Extraction Techniques for Environmental and Complex Matrices
Effective sample preparation is a critical step to isolate and concentrate this compound from complex matrices such as water, soil, or biological tissues before instrumental analysis. The goal is to remove interfering substances and enrich the analyte to a concentration level suitable for detection.
Solid-Phase Extraction (SPE) is the most common and effective technique used for aqueous samples. researchgate.net The general procedure involves:
Conditioning: A sorbent material, typically a C18 (octadecyl) bonded silica packed in a cartridge, is activated with a solvent like methanol followed by water.
Loading: The aqueous sample is passed through the cartridge. The hydrophobic alkyl chain of the dodecylbenzenesulfonate interacts with the C18 sorbent, retaining the analyte on the solid phase while allowing more polar, interfering compounds to pass through.
Washing: The cartridge is washed with a weak solvent to remove any remaining interferences.
Elution: The retained analyte is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile.
This process not only cleans up the sample but also concentrates the analyte, significantly lowering the method's detection limit. For solid samples like soil or sediment, a solvent extraction (e.g., using methanol in a Soxhlet or ultrasonic apparatus) is typically performed first to transfer the analyte into a liquid phase, which can then be further cleaned up by SPE. thermofisher.comnih.gov In advanced setups, online SPE systems can be directly coupled to an HPLC, automating the entire process from extraction to analysis. thermofisher.com
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Advanced analytical methodologies are crucial for the accurate detection and quantification of specific organic compounds like this compound within complex research matrices. Sample preparation is a critical step that precedes instrumental analysis, designed to isolate and concentrate the analyte of interest while removing interfering substances. thermofisher.comrestek.com Among the most effective and widely used sample preparation techniques for compounds structurally similar to this compound, such as Linear Alkylbenzene Sulfonates (LAS), are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). sigmaaldrich.combiotage.com These methods enhance analytical results by reducing sample complexity, minimizing baseline interferences, and increasing detection sensitivity. thermofisher.com
Solid-Phase Extraction (SPE)
SPE is a selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com It operates on principles similar to liquid chromatography, utilizing a solid stationary phase (sorbent) to retain the analyte or impurities from a liquid mobile phase (the sample and solvents). restek.com For anionic surfactants like alkylbenzene sulfonates, SPE is frequently employed for sample enrichment from aqueous matrices such as wastewater, where concentrations can be too low for direct detection. thermofisher.cn
The general SPE process involves several key steps:
Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte. libretexts.org
Sample Loading: The sample is passed through the sorbent bed. The analyte and some matrix components are retained on the sorbent through various interaction mechanisms. libretexts.org
Washing: Interfering compounds are selectively removed by rinsing the sorbent with a solvent that does not elute the analyte of interest. thermofisher.com
Elution: The retained analyte is recovered from the sorbent using a strong elution solvent that disrupts the analyte-sorbent interactions. thermofisher.com This eluate is then collected for analysis.
The choice of sorbent is critical for successful extraction. For polar, ionizable compounds like alkylbenzene sulfonates, common SPE mechanisms include reversed-phase, normal-phase, and ion-exchange. sigmaaldrich.comwaters.com Reversed-phase SPE uses a non-polar sorbent to retain hydrophobic compounds from a polar sample matrix. waters.com Ion-exchange SPE is particularly effective for charged molecules, using a sorbent with charged functional groups to retain analytes of the opposite charge. sigmaaldrich.com For instance, weak anion-exchange (WAX) cartridges have been shown to be effective for extracting LAS from wastewater. thermofisher.cn
Detailed research has demonstrated the efficacy of SPE for the extraction of LAS congeners from various environmental samples. The selection of sorbent, sample matrix, and elution solvents significantly impacts the recovery rates.
| Matrix | SPE Sorbent/Column | Elution Solvent | Average Recovery (%) | Analytical Method |
|---|---|---|---|---|
| Wastewater | Weak Anion-Exchange (WAX) | Not Specified | 91 - 100% | Not Specified |
| Marine Organisms | Not Specified | Not Specified | 66.1 - 101.3% | HPLC-Fluorescence |
| Textile Extracts | IonPac NS1 (Online SPE) | Not Specified | 101 - 114% | LC-UV |
| Water | Polystyrene-divinylbenzene resin | Dichloromethane-diethyl ether (4:1) | 74% (±7% RSD) | GC/MS |
The data in this table is synthesized from multiple research findings to illustrate typical performance. thermofisher.cnnih.govthermofisher.comusgs.gov
Automated SPE systems can process large-volume liquid samples, making the analysis of LAS in matrices like wastewater more efficient and reproducible. thermofisher.cn Furthermore, online SPE coupled directly with analytical instruments like HPLC can reduce sample handling, improve sensitivity, and lower detection limits to levels such as 0.15 mg/kg in textile samples. thermofisher.com
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique that partitions a compound between two immiscible liquid phases. biotage.com Typically, an aqueous sample containing the analyte is mixed with a water-immiscible organic solvent. waters.com Based on its relative solubility, the analyte transfers from the aqueous phase to the organic phase, which is then separated for analysis. biotage.com While effective, traditional LLE can be labor-intensive and require large volumes of organic solvents. libretexts.org
To overcome these limitations, modern variations such as Liquid-Phase Microextraction (LPME) have been developed. LPME uses a minimal amount of solvent, often held within the pores of a hollow fiber, to extract analytes from a sample. researchgate.net This technique is particularly suitable for trace analysis.
For ionizable compounds like dodecylbenzenesulfonate, the efficiency of LLE can be enhanced by forming an ion pair. An ion-pairing agent is added to the sample to form a neutral complex with the charged analyte, making it more soluble in the organic extraction solvent. researchgate.net Research on LPME of LAS homologues has utilized trihexylamine as an ion-pairing agent with di-n-hexylether as the solvent. researchgate.net
Studies have investigated various parameters to optimize the extraction of LAS, including the C12 homologue (dodecylbenzenesulfonate), from aqueous samples. Key findings highlight the influence of extraction time, sample concentration, and the specific homologue on the enrichment factor.
| Parameter | Condition | Observation |
|---|---|---|
| Extraction Time | 15 - 24 hours | Unusually slow extraction, time required to reach maximum enrichment. researchgate.net |
| Stirring Speed | 770 rpm | Considered optimal for the extraction process. researchgate.net |
| Sample Concentration | < 150 µg/L | Enrichment factor of 35-150 times. researchgate.net |
| Sample Concentration | 1 mg/L | Enrichment factor of 1850-4400 times. researchgate.net |
| Homologue Behavior | Low Concentration | Lower homologues (C10, C11) are enriched more than higher ones (C12, C13). researchgate.net |
| Homologue Behavior | High Concentration | Higher homologues (C12, C13) are enriched more than lower ones. researchgate.net |
This data is derived from a study on hollow fiber LPME of LAS homologues. researchgate.net
The choice between SPE and LLE depends on the specific requirements of the analysis, including the sample matrix, analyte concentration, and available instrumentation. While LLE is a fundamentally important technique, SPE often offers advantages in terms of efficiency, automation, and reduced solvent consumption. sigmaaldrich.comlibretexts.org Both methods, however, serve as powerful tools for the essential task of sample preparation in the quantitative analysis of specific organic compounds in complex research environments.
Future Directions and Emerging Research for Methyl 3 Dodecylbenzenesulfonate
Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles
The traditional synthesis of alkylbenzene sulfonates often involves multi-step processes with significant environmental footprints. Future research will likely focus on developing more sustainable and efficient synthetic pathways for Methyl 3-dodecylbenzenesulfonate.
Key Research Areas:
Greener Sulfonation and Esterification: A primary focus will be the replacement of harsh sulfonating agents like oleum (B3057394) with solid acid catalysts or enzymatic processes. ijnc.ir Similarly, the esterification of 3-dodecylbenzenesulfonic acid to its methyl ester could be optimized using biocatalysts or green solvents to minimize waste and energy consumption. researchgate.netrsc.org
One-Pot Syntheses: The development of one-pot or tandem reactions that combine the sulfonation of dodecylbenzene (B1670861) and subsequent esterification into a single, streamlined process would represent a significant advancement in efficiency and sustainability.
Renewable Feedstocks: Investigating the use of bio-based starting materials for the production of the dodecylbenzene backbone would align with the principles of a circular economy and reduce reliance on petrochemicals.
A study on the sulfonation of dodecylbenzene in a mixed batch reactor provided kinetic data that can inform the design of more efficient industrial processes. researchgate.net The reaction was found to be 0.74 order with respect to dodecylbenzene and 1.59 order with respect to sulfur trioxide. researchgate.net
Development of Advanced Materials Incorporating this compound Structures
The amphiphilic nature of this compound, with its non-polar alkyl tail and polar sulfonate ester head, makes it an attractive building block for advanced materials.
Potential Applications:
Nanoparticle Synthesis and Functionalization: The use of similar alkylbenzene sulfonates in the synthesis of nanoparticles, such as calcium sulfonate nanoparticles, suggests that this compound could act as a template or stabilizer in the creation of novel nanomaterials with tailored properties. ijnc.irijnc.ir These materials could find applications as additives in lubricants or in drug delivery systems.
Multifunctional Surfactants: Research into modifying sodium dodecylbenzene sulfonate with formaldehyde (B43269) has yielded multifunctional surfactants with enhanced interfacial tension reduction and emulsification properties. mdpi.com Similar modifications to this compound could lead to high-performance surfactants for applications in enhanced oil recovery or specialty cleaning formulations.
Conducting Polymers: Dodecylbenzene sulfonic acid has been used as a dopant in the synthesis of polypyrrole/silicon carbide nanocomposites, influencing their structural, morphological, and electrical properties. researchgate.net The methyl ester derivative could offer different solubility and processing characteristics for the development of new conductive polymer systems.
Deeper Mechanistic Insights through Combined Experimental and Theoretical Approaches
A thorough understanding of the reaction mechanisms and molecular interactions of this compound is crucial for optimizing its synthesis and application.
Areas for Deeper Investigation:
Sulfonation and Esterification Mechanisms: While the general mechanism of electrophilic aromatic substitution for sulfonation is known, detailed computational studies on the specific isomers of dodecylbenzene, such as the 3-isomer, can provide insights into regioselectivity and reaction kinetics. youtube.com Similarly, mechanistic studies of the esterification process can lead to more efficient catalytic systems. rsc.org
Molecular Dynamics Simulations: Computational modeling can be employed to understand the self-assembly of this compound in solution and its interaction with various surfaces. mdpi.com Molecular dynamics simulations have been used to study the influence of the attachment site of the benzene (B151609) ring on the adsorption of alkylbenzene sulfonates on anthracite surfaces, revealing that different isomers exhibit varying adsorption strengths. mdpi.com These insights are valuable for applications in detergency and flotation.
Spectroscopic and Chromatographic Analysis: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC/MS), are essential for identifying and quantifying isomers and potential byproducts in synthetic mixtures, as well as for studying transformation products in environmental samples. nih.govnih.gov
Interdisciplinary Studies on Environmental Remediation and Transformation Pathways
The environmental fate of surfactants is a critical area of study. While linear alkylbenzene sulfonates are generally considered biodegradable, interdisciplinary research is needed to fully understand the environmental pathways of this compound. wikipedia.org
Key Research Thrusts:
Biodegradation Pathways: The biodegradation of linear alkylbenzene sulfonates typically begins with the oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring. rsc.orghibiscuspublisher.comresearchgate.net Studies have identified intermediate products such as sulfophenyl carboxylates. hibiscuspublisher.com Research using specific microorganisms, such as Chlorella vulgaris and Pseudomonas aeruginosa, has helped to elucidate these pathways. rsc.orgnih.govresearchgate.netnih.gov Future research should focus on the specific biodegradation pathways of the methyl ester and the 3-dodecyl isomer, as the position of the phenyl group can influence the rate and mechanism of degradation.
Photocatalytic Degradation: Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2) nanoparticles, have shown promise for the degradation of linear alkylbenzene sulfonates in water. scispace.comtums.ac.irresearchgate.netmendeley.comresearchgate.net Studies have investigated the effects of pH, catalyst concentration, and UV irradiation on degradation efficiency. scispace.comtums.ac.ir Further research could optimize these processes for the complete mineralization of this compound.
Environmental Monitoring and Risk Assessment: The development of sensitive analytical methods is crucial for monitoring the presence of this compound and its transformation products in various environmental compartments, including wastewater, rivers, and soil. nih.govoup.comoup.comindustrialchemicals.gov.auwho.int This data is essential for accurate environmental risk assessments. capes.gov.br
Biodegradation of Linear Alkylbenzene Sulfonates (LAS) in Wastewater Treatment
| Treatment Type | Removal Efficiency (%) |
|---|---|
| Activated Sludge | 99.3 ± 0.6 |
| Lagoon | 98.5 ± 1.8 |
| Oxidation Ditch | 98.0 ± 4.2 |
| Rotating Biological Contactor | 96.2 ± 6.1 |
| Trickling Filter | 77.4 ± 15.5 |
Data from an extensive monitoring study on the fate of LAS during wastewater treatment. oup.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Linear alkylbenzene sulfonates (LAS) |
| Oleum |
| 3-dodecylbenzenesulfonic acid |
| Dodecylbenzene |
| Sulfur trioxide |
| Calcium sulfonate |
| Sodium dodecylbenzene sulfonate |
| Formaldehyde |
| Polypyrrole |
| Silicon carbide |
| Dodecylbenzene sulfonic acid |
| Titanium dioxide |
| Sulfophenyl carboxylates |
| Chlorella vulgaris |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
